1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
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Overview
Description
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is a chemical compound with a unique spirocyclic structure. This compound is characterized by its two oxygen atoms forming a dioxaspiro ring, which is fused with an octane ring. The presence of ethyl and dimethyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate diols with ketones in the presence of acid catalysts. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound may also interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
4,8-Dioxaspiro[2.5]oct-1-ene: Similar in structure but lacks the ethyl and dimethyl groups.
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness: 1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of ethyl and dimethyl groups enhances its solubility and stability compared to similar compounds.
Properties
CAS No. |
133961-14-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h5H,4,6-7H2,1-3H3 |
InChI Key |
HEZQTIYZCKPYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC12OCC(CO2)(C)C |
Origin of Product |
United States |
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